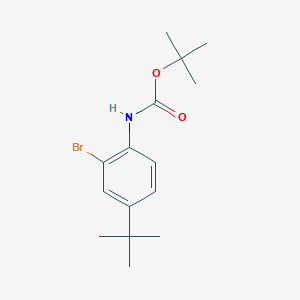

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aniline derivative. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes. The Boc group is known for its stability under various reaction conditions and can be easily removed when necessary.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate typically involves the protection of the amine group of 2-bromo-4-tert-butylaniline with a Boc group. This can be achieved by reacting 2-bromo-4-tert-butylaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and reaction times, as well as the use of greener solvents and catalysts to minimize environmental impact .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity enables the introduction of diverse functional groups:

Key reagents and conditions :

-

Amines : Reacts with aliphatic or aromatic amines in polar aprotic solvents (e.g., DMF, THF) at 60–100°C, yielding aryl amines .

-

Thiols : Forms thioether derivatives in the presence of copper(I) catalysts (e.g., CuI) and bases like K₂CO₃ .

-

Alcohols : Requires strong bases (e.g., NaH) and elevated temperatures (80–120°C) for ether bond formation .

Example reaction :

tert butyl N 2 bromo 4 tert butylphenyl carbamate+R NH2DMF 80 Ctert butyl N 2 R amino 4 tert butylphenyl carbamate+HBr

Deprotection Reactions

The Boc group is cleaved under acidic conditions to regenerate the free amine, critical for subsequent functionalization:

Common methods :

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid | Dichloromethane, 0–25°C, 1–4 h | 85–95% | |

| Hydrochloric acid | Dioxane/water (4:1), reflux, 2 h | 75–90% |

Example reaction :

tert butyl N 2 bromo 4 tert butylphenyl carbamateTFA CH2Cl22 bromo 4 tert butylaniline+CO2+ CH3 3CH

Mechanistic Insights

-

Substitution : Bromine’s electrophilicity is enhanced by the electron-withdrawing nitro group (if present) or steric effects from tert-butyl groups, facilitating nucleophilic attack .

-

Deprotection : Acidic conditions protonate the carbamate oxygen, leading to cleavage of the Boc group via a six-membered transition state .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate is primarily used as an intermediate in the synthesis of more complex organic molecules. The bromine atom can be substituted with various nucleophiles, enabling the formation of diverse chemical entities. This property enhances its utility in synthetic pathways, particularly for creating substituted anilines and other derivatives.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential in developing drug candidates. Its ability to undergo substitution reactions allows for the modification of biological activity through structural alterations. Research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes, making them candidates for therapeutic applications.

Biological Research

In biological studies, this compound is utilized to explore enzyme inhibition mechanisms. For instance, it has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Compounds with similar structures have shown promise as insecticides targeting disease-vectoring mosquitoes by disrupting their nervous systems through AChE inhibition .

Agrochemicals

The compound's structural features make it suitable for developing agrochemical agents. Its effectiveness in inhibiting specific biological targets can lead to the formulation of new pesticides or herbicides with enhanced efficacy and selectivity.

Study on Insecticide Development

A notable study evaluated the activity of phenyl carbamates, including derivatives similar to this compound, against mosquito acetylcholinesterase. The findings revealed that certain compounds effectively inhibited AChE with low micromolar IC50 values, indicating their potential as novel insecticides .

Structure-Activity Relationship (SAR)

Extensive SAR studies have demonstrated that modifications at different positions on the phenyl ring significantly influence biological activity and selectivity towards enzyme targets. Such research highlights the importance of structural variations in optimizing compound efficacy .

Wirkmechanismus

The mechanism of action of tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate primarily involves its role as a protected intermediate. The Boc group protects the amine functionality during various synthetic steps, preventing unwanted reactions. Upon deprotection, the free amine can participate in further chemical transformations. The electrophilic nature of the bromine atom allows for substitution reactions with nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(tert-Butoxycarbonyl)-L-alaninol: Another Boc-protected compound used in peptide synthesis.

N-(tert-Butoxycarbonyl)sulfamoyl chloride: Used in the synthesis of sulfamates and sulfonamides.

N-(tert-Butoxycarbonyl)-5-syn-tert-butyl-2-methylpyridine: Utilized in the synthesis of heterocyclic compounds.

Uniqueness

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate is unique due to the presence of both a Boc-protected amine and a bromine atom, allowing for versatile synthetic applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis, enabling the construction of complex molecules through sequential reactions.

Biologische Aktivität

Tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the bromine atom, along with the tert-butyl groups, influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl carbamate moiety attached to a brominated phenyl ring, which contributes to its lipophilicity and ability to interact with various biological targets. The structural formula can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their function. This mechanism is particularly relevant in the context of acetylcholinesterase inhibition, which is crucial for the development of insecticides targeting disease-vectoring mosquitoes .

- Reactive Intermediate Formation : The nitro group (if present in similar compounds) can undergo reduction to generate reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects or toxicity.

Biological Activity

Research has explored the compound's potential in various biological applications:

Case Studies and Research Findings

Several studies have highlighted the biological relevance of similar carbamate compounds:

- Inhibition Studies : A study evaluating various phenyl carbamates found that certain derivatives effectively inhibited mosquito acetylcholinesterase with IC50 values in the low micromolar range . This suggests a promising avenue for developing pest control agents.

- Therapeutic Potential : Research on related compounds indicates potential applications in treating conditions involving enzyme dysregulation. For instance, compounds designed to inhibit specific enzymes have shown promise in preclinical models for metabolic disorders .

- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted on similar structures, revealing that modifications at the para position of the phenyl ring significantly influence biological activity and selectivity towards certain targets .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO2/c1-14(2,3)10-7-8-12(11(16)9-10)17-13(18)19-15(4,5)6/h7-9H,1-6H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCHFLAIVPJIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.